n-Methylbutan-2-amine

Catalog No.
S579549
CAS No.
7713-69-1
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Methylbutan-2-amine

CAS Number

7713-69-1

Product Name

n-Methylbutan-2-amine

IUPAC Name

N-methylbutan-2-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3

InChI Key

PYFSCIWXNSXGNS-UHFFFAOYSA-N

SMILES

CCC(C)NC

Canonical SMILES

CCC(C)NC

Identification and Classification:

n-Methylbutan-2-amine is a secondary aliphatic amine, classified as a sec-butylamine derivative with a methyl group attached to the nitrogen atom. Its chemical formula is C5H13N and its PubChem ID is 111026 PubChem, n-Methylbutan-2-amine: .

Role as a Metabolite:

Research has identified n-Methylbutan-2-amine as a metabolite observed in cancer cell metabolism. This means it is a small molecule produced by the breakdown of other molecules within cancer cells EMBL-EBI, CHEBI:84267 - N-methylbutan-2-amine: . Studying the presence and levels of n-Methylbutan-2-amine in cancer cells could potentially contribute to the development of diagnostic tools or metabolic pathway investigations.

Functional Relationship:

n-Methylbutan-2-amine is functionally related to sec-butylamine, another secondary aliphatic amine. This suggests that it may share some similar properties and potential applications in research, although further exploration is needed to understand the specific functionalities of n-Methylbutan-2-amine PubChem, n-Methylbutan-2-amine: .

N-Methylbutan-2-amine, with the chemical formula C5H13NC_5H_{13}N and CAS number 7713-69-1, is classified as a secondary aliphatic amine. It is structurally characterized as sec-butylamine with a methyl group attached to the nitrogen atom. This compound has garnered attention due to its unique chemical properties and biological activities, making it relevant in various fields of research and industry .

Typical of amines:

  • Nucleophilic Substitution: It can act as a nucleophile in SN2S_N2 reactions with alkyl halides. For example, reacting with methyl bromide can yield N-methylbutan-2-amine from 2-aminobutane .
  • Acylation Reactions: It can react with acyl chlorides to form amides, demonstrating its utility in organic synthesis.
  • Alkylation: The compound can undergo further alkylation if excess alkyl halide is present, leading to polyalkylated products .

N-Methylbutan-2-amine has been identified as a metabolite in cancer metabolism, indicating potential roles in biological pathways associated with tumor growth and development. Its biological activity suggests that it may interact with various biological systems, although specific mechanisms of action remain an area for further research .

The synthesis of N-Methylbutan-2-amine typically involves:

  • Alkylation of Sec-Butylamine: This method involves treating sec-butylamine with an alkyl halide, such as methyl bromide, under basic conditions to facilitate the substitution reaction.
    bash
    sec-butylamine + methyl bromide → N-methylbutan-2-amine + by-products
  • Reductive Amination: Another approach involves the reaction of butanone with formaldehyde and hydrogen gas in the presence of a catalyst to produce N-methylbutan-2-amine.

These methods highlight the compound's versatility in synthetic organic chemistry .

Research into the interactions of N-Methylbutan-2-amine with other compounds has revealed its potential role in metabolic pathways and its reactivity profile. Studies suggest that it may interact with various enzymes and receptors, although detailed interaction studies are still required to elucidate these mechanisms fully .

Several compounds share structural similarities with N-Methylbutan-2-amine. Here are some notable examples:

Compound NameCAS NumberStructural Similarity
N-Ethylbutan-2-amine52317-98-3Similar carbon chain length
Methyl-(3-pentyl)-amine hydrochloride130985-81-8Similar amine structure
N-Methyl-N-sec-butylamine891781-88-7Same functional group configuration

Uniqueness of N-Methylbutan-2-Amine

What sets N-Methylbutan-2-amine apart from these compounds is its specific arrangement of substituents on the nitrogen atom and its distinct metabolic roles observed in biological systems. Its ability to act both as a nucleophile and a metabolite gives it unique applications in both synthetic chemistry and biochemistry .

XLogP3

1.1

Other CAS

7713-69-1

Wikipedia

N-methylbutan-2-amine

Dates

Modify: 2023-08-15

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